(3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride
Description
Significance of Piperidine (B6355638) Derivatives as Core Structures in Synthetic Chemistry and Molecular Design
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the design and synthesis of pharmaceutical agents. nih.govresearchgate.netnih.gov Its derivatives are found in over twenty classes of pharmaceuticals and a vast array of natural alkaloids. nih.govresearchgate.netnih.gov The prevalence of this scaffold can be attributed to its versatile pharmacophoric properties, synthetic accessibility, and its ability to impart favorable physicochemical characteristics to a molecule. researchgate.net
In drug discovery, the piperidine moiety serves as a foundational scaffold that allows for three-dimensional exploration of chemical space, offering enhanced binding interactions with biological targets and providing conformational flexibility. researchgate.net Researchers leverage piperidine derivatives in the development of novel therapeutics for a wide range of conditions, including metabolic diseases, neurological disorders, and infectious agents. nbinno.com The ability to readily modify the piperidine ring at various positions enables the systematic exploration of structure-activity relationships (SARs), which is a critical process for optimizing the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. nbinno.com Consequently, the synthesis of substituted piperidines, spiropiperidines, and condensed piperidine systems remains an active and vital area of research in organic and medicinal chemistry. nih.govnih.gov
Role of Fluorine in Modulating Molecular Properties for Rational Design
The introduction of fluorine into organic molecules is a widely employed strategy in rational drug design to enhance a compound's therapeutic profile. researchgate.netrsc.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow it to exert profound effects on a molecule's biological and physicochemical properties. researchgate.netnih.govnih.gov Judicious placement of fluorine can productively influence a drug candidate's potency, metabolic stability, membrane permeability, and binding affinity. researchgate.netresearchgate.net
One of the most significant applications of fluorination is the enhancement of metabolic stability. nih.gov The C-F bond is exceptionally strong, and its introduction at a metabolically vulnerable position can block enzymatic degradation, thereby prolonging the drug's half-life and therapeutic effect. nih.gov Furthermore, fluorine's powerful electron-withdrawing nature can modulate the pKa of nearby functional groups, such as amines, which is a key tool for controlling a molecule's ionization state and bioavailability. researchgate.netnih.gov Fluorination can also be used to fine-tune lipophilicity, which is a critical parameter for a drug's absorption and ability to cross cellular membranes. nih.govencyclopedia.pubnih.gov The strategic use of fluorine allows chemists to solve prevalent issues in drug development, making it a vital tool for creating more effective and safer medicines. rsc.org
| Property | Effect of Fluorination | Rationale / Mechanism | Reference |
|---|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond can block sites susceptible to metabolic oxidation by enzymes like Cytochrome P450. | researchgate.netnih.gov |
| Binding Affinity | Often Increased | Fluorine can form favorable electrostatic interactions (e.g., with backbone amides) and alter conformation to improve fit within a protein's binding pocket. | researchgate.net |
| Lipophilicity | Modulated | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and absorption. | nih.govnih.gov |
| pKa | Altered | As a strong electron-withdrawing group, fluorine can lower the pKa of nearby basic groups (e.g., amines), affecting the molecule's charge state at physiological pH. | researchgate.net |
| Permeability | Often Increased | Increased lipophilicity and altered hydrogen bonding capacity can improve a molecule's ability to cross biological membranes. | researchgate.netnih.gov |
| Conformation | Influenced | The C-F bond can induce specific conformational preferences through steric and electronic effects, locking the molecule into a more bioactive shape. | researchgate.net |
Overview of Stereochemically Defined Fluorinated Heterocycles
The fusion of heterocyclic scaffolds with stereoselectively incorporated fluorine atoms has given rise to a prominent and rapidly expanding class of molecules in medicinal chemistry. rsc.orgnih.gov Over two-thirds of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle, with piperidine being the most common. chim.it When the strategic benefits of fluorination are applied to these already privileged structures, the resulting molecules often exhibit unique and advantageous properties. nih.govchim.it
The stereoselective placement of fluorine can dramatically influence a molecule's three-dimensional shape, stability, and interactions with biological targets. nih.gov This precise spatial control is critical, as the biological activity of a drug is often dependent on a specific stereochemical arrangement. Fluorinated N-heterocycles can exhibit altered basicity, hydrogen bonding capabilities, and conformational preferences compared to their non-fluorinated counterparts. nih.govchim.it These modifications can be rationally exploited to enhance drug-receptor binding, improve selectivity, and optimize pharmacokinetic profiles. nih.gov The growing number of fluorinated heterocyclic compounds approved by the FDA underscores the power of this combined approach in addressing the complex challenges of modern drug discovery. rsc.orgresearchgate.net
Contextualization of (3R,4R)-rel-4-Fluoro-3-piperidinol Hydrochloride within the Broader Class of Fluorinated Piperidinols
This compound is a specific chemical entity that embodies the principles of rational molecular design discussed in the preceding sections. chemicalbook.com This compound belongs to the class of fluorinated piperidinols, which are molecules featuring the core piperidine ring substituted with both a fluorine atom and a hydroxyl (-OH) group.
The nomenclature provides key structural information:
Piperidinol: Indicates the presence of a piperidine ring and a hydroxyl group.
4-Fluoro-3-piperidinol: Specifies that the fluorine atom is at the 4-position and the hydroxyl group is at the 3-position of the piperidine ring.
(3R,4R): Describes the relative stereochemistry of the substituents at carbons 3 and 4. In this case, the hydroxyl and fluoro groups are trans to each other.
rel: The abbreviation for relatum, indicating a racemic mixture of the (3R,4R) enantiomer and its mirror image, the (3S,4S) enantiomer.
Hydrochloride: Signifies that the compound is supplied as a hydrochloride salt, which is often done to improve the stability and solubility of amine-containing compounds.
This molecule is a quintessential example of a stereochemically defined fluorinated heterocycle. It combines the privileged piperidine scaffold with the strategic placement of a fluorine atom and a hydroxyl group, both of which can participate in key binding interactions with biological targets. The defined trans stereochemistry ensures a specific three-dimensional arrangement, which is crucial for selective biological activity. As such, this compound and related fluorinated piperidinols are valuable building blocks and research tools in the development of new therapeutic agents.
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 955028-83-8 | chemicalbook.com |
| Molecular Formula | C5H11ClFNO | |
| Synonym | trans-4-Fluoro-3-piperidinol hydrochloride | |
| Structure | A piperidine ring with a fluorine at C4 and a hydroxyl group at C3 in a relative trans configuration, supplied as a hydrochloride salt. | chemicalbook.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4S)-4-fluoropiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-2-7-3-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOYYYHEMMLYLM-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Conformational Analysis and Stereochemical Control of 3r,4r Rel 4 Fluoro 3 Piperidinol Hydrochloride
Theoretical and Experimental Studies on Ring Conformations in Fluorinated Piperidines
Saturated six-membered rings like piperidine (B6355638) typically adopt a chair conformation to minimize angular and torsional strain, with large substituents favoring the less sterically hindered equatorial position. researchgate.net However, the strategic incorporation of highly electronegative fluorine atoms can dramatically alter these classical preferences, leading to conformations governed by subtle electronic and stereoelectronic effects. researchgate.netresearchgate.net
The substitution of a hydrogen atom with fluorine on the piperidine ring introduces significant electronic perturbations that affect the ring's geometry. biorxiv.orgbiorxiv.org The high electronegativity of fluorine alters bond lengths and angles in its vicinity. This substitution can influence the puckering of the piperidine ring, which describes the deviation of the ring atoms from a mean plane. While the chair conformation is generally preserved, the degree of puckering can be modulated by the electronic demands of the fluorine substituent. biorxiv.org In the protonated state, as with the hydrochloride salt, the interaction between the positively charged nitrogen and the C-F dipole can further influence the ring's geometry, potentially leading to a more rigid and defined conformation compared to the free base. researchgate.net
A remarkable and extensively studied phenomenon in fluorinated N-heterocycles is the preference for the fluorine atom to adopt an axial orientation, particularly when the nitrogen atom is protonated or quaternized. nih.govresearchgate.netresearchgate.net This "axial-F preference" is counterintuitive from a purely steric standpoint, as the equatorial position is generally considered less crowded. acs.org Both computational and experimental studies on various fluorinated piperidine derivatives, including their hydrochloride salts, have consistently demonstrated a strong preference for the conformer where the fluorine atom occupies the axial position. nih.govresearchgate.net This preference can be substantial, with the axial conformer being favored by several kcal/mol over the equatorial conformer in some cases. researchgate.net This energetic preference indicates that powerful stabilizing electronic interactions are at play, which overcome the classic 1,3-diaxial steric repulsions. acs.org
| Compound | ΔG (kcal/mol) | Experimentally Observed Conformation |
|---|---|---|
| 3-Fluoropiperidine HCl | +1.8 | Axial |
| 3,5-Difluoropiperidine HCl | +3.9 | Axial |
| cis-3-Fluoro-4-methylpiperidine HCl | +3.6 | Axial |
Note: Positive ΔG values indicate that the equatorial conformer is higher in energy, thus favoring the axial conformation. Data is for related compounds and illustrates the general principle.
The underlying reasons for the axial fluorine preference are rooted in several stabilizing intramolecular interactions. researchgate.netresearchgate.net
Charge-Dipole Interactions: In the case of (3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride, the nitrogen atom is protonated and carries a positive charge (N⁺). A powerful stabilizing interaction occurs between this positive charge and the negative end of the C-F bond dipole (Cᵟ⁺-Fᵟ⁻). nih.govresearchgate.netresearchgate.net This electrostatic attraction is maximized when the C-F bond is in the axial position, placing it in closer proximity and in a more favorable geometric arrangement relative to the charged nitrogen. researchgate.netacs.org
Hyperconjugation: Stereoelectronic effects, particularly hyperconjugation, also play a crucial role. nih.govresearchgate.net A significant stabilizing interaction involves the donation of electron density from an anti-periplanar C-H sigma bond (σC-H) into the antibonding orbital of the C-F bond (σ*C-F). researchgate.net This interaction is a classic anomeric effect, which is more pronounced when the fluorine atom is in the axial position, providing the correct anti-periplanar alignment with vicinal axial C-H bonds. researchgate.netresearchgate.net
The interplay of these forces—charge-dipole, hyperconjugation, and dipole minimization—overcomes the steric penalties, making the axial conformation the dominant species for many fluorinated piperidinium (B107235) salts in solution. nih.govresearchgate.net
Spectroscopic Investigations for Conformational Elucidation (Beyond Basic Identification)
Determining the precise three-dimensional structure and conformational equilibrium of this compound requires advanced spectroscopic techniques capable of probing subtle geometric relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state conformation of fluorinated piperidines. nih.govnih.gov
Coupling Constant Analysis: The magnitude of the three-bond scalar coupling constant between fluorine and adjacent protons (³J(¹⁹F,¹H)) is highly dependent on the dihedral angle between them, as described by the Karplus relationship. researchgate.net This allows for a clear distinction between axial and equatorial fluorine orientations. nih.gov An axial fluorine atom has a gauche relationship (dihedral angle ≈ 60°) with adjacent equatorial protons and an anti-periplanar relationship (dihedral angle ≈ 180°) with adjacent axial protons, resulting in characteristic coupling constant values. Conversely, an equatorial fluorine has only gauche relationships. Analysis of ¹⁹F and ¹H NMR spectra allows for the extraction of these coupling constants, providing definitive evidence for the preferred conformation. nih.govresearchgate.net
| Interaction | Dihedral Angle | Typical ³J Value (Hz) |
|---|---|---|
| Fₐₓ - Hₐₓ | ~180° | 35 - 45 |
| Fₐₓ - Hₑq | ~60° | 10 - 20 |
| Fₑq - Hₐₓ | ~60° | 10 - 20 |
| Fₑq - Hₑq | ~60° | ~5 - 15 |
Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to identify protons that are close in space. nih.gov For a piperidine ring in a chair conformation, strong NOE correlations between axial substituents (or an axial substituent and other axial protons) at positions 1, 3, and 5 are expected. Observing such correlations would provide further compelling evidence for the specific chair conformation and the axial or equatorial placement of the fluorine and hydroxyl groups. nih.gov
Single-crystal X-ray crystallography provides the most definitive and unambiguous data for the conformation of a molecule in the solid state. researchgate.net This technique yields a precise three-dimensional model of the molecule, detailing exact bond lengths, bond angles, and torsional angles. ntu.ac.uk For a compound like this compound, an X-ray crystal structure would confirm the chair conformation of the piperidine ring and definitively establish the relative stereochemistry and the axial or equatorial positions of the fluorine and hydroxyl substituents. ntu.ac.ukresearchgate.net It would also reveal the details of the hydrogen-bonding network in the crystal lattice, particularly the interaction between the ammonium (B1175870) proton, the chloride ion, and potentially the hydroxyl group. ntu.ac.uk While specific crystallographic data for the title compound is not universally available, this method remains the gold standard for obtaining unequivocal solid-state conformational information for related fluorinated piperidines. nih.govacs.org
Computational Chemistry Approaches for Conformational Landscapes
Computational chemistry serves as a powerful tool for elucidating the three-dimensional structures and dynamic behaviors of molecules, providing insights that are often difficult to obtain through experimental methods alone. For this compound, computational approaches are essential for mapping its conformational landscape. These methods allow for the characterization of various possible shapes (conformers) the molecule can adopt, the energy differences between them, and the barriers to interconversion. Understanding this landscape is critical, as the specific conformation of the piperidine ring and the relative orientations of its substituents can significantly influence its properties and interactions. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable in this regard. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to predict the geometries of stable conformers and calculate their relative energies with high accuracy. mdpi.com For this compound, DFT calculations are used to determine the preferred conformation of the six-membered piperidine ring, which typically adopts a chair-like shape.
The key focus of DFT analysis for this compound is to determine the energetic preference for the fluorine and hydroxyl substituents to be in either axial or equatorial positions. These calculations involve optimizing the geometry of each possible conformer (e.g., chair form with axial-fluoro/equatorial-hydroxyl, equatorial-fluoro/axial-hydroxyl, etc.) to find the lowest energy structure for each. The relative energies of these optimized structures indicate their relative stabilities. Studies on related fluorinated piperidines have shown that fluorine substitution significantly impacts conformational preference due to a combination of steric and electronic effects, such as hyperconjugation and dipole-dipole interactions. researchgate.net DFT calculations can quantify these effects by providing detailed information on bond lengths, bond angles, and electronic charge distribution. mdpi.com
Table 1: Hypothetical Relative Energies of (3R,4R)-rel-4-Fluoro-3-piperidinol Conformers from DFT Calculations This table presents illustrative data based on typical findings for substituted piperidines.
| Conformer | Fluorine Position | Hydroxyl Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair 1 | Axial | Equatorial | 0.00 (Reference) |
| Chair 2 | Equatorial | Axial | +1.5 |
| Skew-Boat 1 | - | - | +5.8 |
Molecular Dynamics Simulations and Energy Minimization
While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. ijpras.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule explores its conformational landscape at a given temperature. mdpi.com
For this compound, an MD simulation would typically start with an energy-minimized structure, often obtained from DFT calculations. The system is then simulated for a period ranging from nanoseconds to microseconds, during which the molecule's atomic positions are updated in small time steps. nih.gov This process allows for the observation of conformational transitions, such as the ring-flipping of the piperidine core. By analyzing the simulation trajectory, researchers can identify the most populated conformational states and the timescales of transitions between them, providing a deeper understanding of the molecule's flexibility and structural preferences in a dynamic context. researchgate.net
Energy minimization is a crucial component of this process, used both to prepare the initial structure and to analyze the potential energy surface. It involves finding the coordinates of atoms that correspond to a minimum in the potential energy, thereby identifying stable structures.
Table 2: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Description | Typical Value |
|---|---|---|
| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | AMBER, CHARMM, OPLS |
| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |
| Simulation Time | The total duration of the simulation. | 100-1000 nanoseconds (ns) |
| Temperature | The temperature of the system, maintained by a thermostat. | 298 K (25 °C) |
Solvation Effects on Conformational Preferences
The surrounding environment, particularly the solvent, can have a profound impact on the conformational equilibrium of a molecule. nih.gov Computational models can account for these environmental influences either explicitly, by including individual solvent molecules in the simulation box, or implicitly, by representing the solvent as a continuous medium with specific dielectric properties (a polarizable continuum model). mdpi.com
Table 3: Illustrative Impact of Solvent on the Stability of the Axial-Fluorine Conformer This table presents hypothetical data to illustrate the trend of solvation effects on conformational preference.
| Solvent | Dielectric Constant (ε) | Predicted Population of Axial-F Conformer (%) |
|---|---|---|
| Gas Phase | 1 | 60% |
| Chloroform | 4.8 | 75% |
| Methanol | 33 | 85% |
Reaction Chemistry and Transformational Utility of 3r,4r Rel 4 Fluoro 3 Piperidinol Hydrochloride
Reactivity Profiles of the Piperidine (B6355638) Nitrogen and Hydroxyl Group in Fluorinated Systems
The chemical behavior of (3R,4R)-rel-4-Fluoro-3-piperidinol is dictated by the interplay between the basic piperidine nitrogen, the nucleophilic hydroxyl group, and the electron-withdrawing fluorine atom. The hydrochloride salt form necessitates neutralization to unmask the reactivity of the piperidine nitrogen.
The presence of the electronegative fluorine atom at the C4 position exerts a significant influence on the basicity and nucleophilicity of the piperidine nitrogen. This effect is primarily inductive, withdrawing electron density from the ring and thereby reducing the pKa of the conjugate acid compared to non-fluorinated piperidines. This modulation of basicity can be advantageous in tuning the pharmacokinetic profiles of drug candidates. While the nucleophilicity of the nitrogen is somewhat attenuated, it remains a reactive center for a variety of transformations.
The hydroxyl group at the C3 position retains its characteristic nucleophilic character, enabling a range of functionalization reactions. The proximity of the fluorine atom can influence the reactivity of the hydroxyl group through intramolecular hydrogen bonding and by altering the local electronic environment. Computational studies on related fluorinated systems have shown that the conformational preferences of the piperidine ring can be significantly impacted by the presence of fluorine, which in turn can affect the accessibility and reactivity of both the nitrogen and hydroxyl functionalities. nih.gov
Functional Group Interconversions and Derivatizations on the Piperidine Scaffold
The dual functionality of (3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride allows for a wide array of functional group interconversions and derivatizations at both the nitrogen and oxygen centers. These transformations are crucial for the construction of diverse chemical libraries for drug discovery.
N-Functionalization: The secondary amine of the piperidine ring is readily derivatized following its release from the hydrochloride salt. Standard N-alkylation and N-acylation protocols can be employed to introduce a variety of substituents.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones provides access to a broad spectrum of N-substituted derivatives. The choice of reaction conditions is critical to control mono- versus di-alkylation and to avoid quaternization.
N-Acylation: Treatment with acid chlorides, acid anhydrides, or activated carboxylic acids affords the corresponding N-amides. These reactions are typically high-yielding and provide stable derivatives with altered electronic and steric properties.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids can be utilized to introduce aromatic and heteroaromatic moieties, significantly expanding the structural diversity of the scaffold.
O-Functionalization: The hydroxyl group serves as a handle for further molecular elaboration through various O-functionalization reactions.
O-Acylation: Esterification with acid chlorides or anhydrides proceeds readily, often in the presence of a base to activate the hydroxyl group. This transformation is useful for installing protecting groups or for introducing specific functionalities.
O-Alkylation: Ether formation can be achieved by reaction with alkyl halides under basic conditions, such as in the Williamson ether synthesis.
O-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.
Below is a table summarizing common derivatization reactions for the (3R,4R)-rel-4-Fluoro-3-piperidinol scaffold.
| Reaction Type | Reagents and Conditions | Functional Group Modified | Resulting Functional Group |
| N-Alkylation | R-X (X=Br, I), Base or R-CHO, NaBH(OAc)₃ | Piperidine Nitrogen | Tertiary Amine |
| N-Acylation | R-COCl or (RCO)₂O, Base | Piperidine Nitrogen | Amide |
| N-Arylation | Ar-X, Pd or Cu catalyst, Base | Piperidine Nitrogen | N-Aryl Piperidine |
| O-Acylation | R-COCl or (RCO)₂O, Base | Hydroxyl Group | Ester |
| O-Alkylation | R-X (X=Br, I), Base | Hydroxyl Group | Ether |
| O-Sulfonylation | R-SO₂Cl, Base | Hydroxyl Group | Sulfonate Ester |
Use as a Chiral Building Block in Complex Molecule Synthesis.nih.govcam.ac.uknih.govcymitquimica.com
The well-defined stereochemistry of this compound makes it an invaluable chiral synthon for the asymmetric synthesis of complex molecules, particularly those with pharmaceutical applications.
Introduction into Other Heterocyclic Systems
The inherent functionality of the fluorinated piperidinol allows it to serve as a scaffold for the construction of more elaborate heterocyclic systems. For instance, the amino alcohol moiety can be utilized in cyclization reactions to form oxazolopiperidine or pyrazolopiperidine derivatives. The specific reaction pathway can often be directed by the choice of reagents and reaction conditions, allowing for divergent synthesis from a common intermediate.
Construction of Fused and Bridged Ring Systems
The strategic functionalization of both the nitrogen and hydroxyl groups of (3R,4R)-rel-4-Fluoro-3-piperidinol can set the stage for intramolecular cyclization reactions to generate fused and bridged bicyclic systems. For example, N-alkylation with a bifunctional electrophile can be followed by an intramolecular nucleophilic attack of the hydroxyl group to forge a new ring. Such rigidified scaffolds are of significant interest in drug design as they can pre-organize pharmacophoric elements in a specific spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets. While specific examples starting directly from the title compound are not extensively documented in readily available literature, the principles of azabicyclic synthesis are well-established and applicable.
Regioselective and Divergent Reactions Involving the Fluoro-Hydroxyl Moiety.cam.ac.uk
The vicinal arrangement of the fluorine and hydroxyl groups in (3R,4R)-rel-4-Fluoro-3-piperidinol can lead to highly regioselective and divergent reactions. The electronic properties of the fluorine atom and its ability to participate in hydrogen bonding can influence the reactivity of the neighboring hydroxyl group and direct the outcome of chemical transformations.
One notable example of such regioselectivity is observed in the ring-opening of epoxides derived from related 4-fluoro-3-piperidinol systems. The position of nucleophilic attack on the epoxide can be controlled by the electronic and steric environment dictated by the fluorine atom and other substituents on the piperidine ring. This allows for the selective synthesis of different regioisomers of amino alcohols, which are valuable intermediates in medicinal chemistry.
Mechanistic Investigations of Key Transformations Involving the Compound
While detailed mechanistic studies specifically on reactions involving this compound are not abundant in the literature, insights can be drawn from studies of analogous fluorinated systems. For instance, computational and experimental investigations into the conformational behavior of fluorinated piperidines have revealed that the preference for the axial or equatorial orientation of the fluorine atom is influenced by a combination of steric, electrostatic, and hyperconjugative effects. nih.gov This conformational preference can have profound implications for the transition states of reactions involving the piperidine ring, thereby influencing their rates and stereochemical outcomes.
In transformations such as intramolecular cyclizations, the pre-organization of the molecule into a specific conformation due to the presence of the fluorine atom can significantly lower the activation energy for the desired cyclization pathway, leading to enhanced reaction efficiency and selectivity. Further mechanistic studies, including kinetic analysis and computational modeling, are needed to fully elucidate the role of the fluoro-hydroxyl moiety in directing the reactivity and selectivity of this versatile building block.
Theoretical Aspects of Molecular Interactions and Structural Contributions
Principles of Fluorine's Impact on Molecular Architecture and Reactivity
The introduction of fluorine into molecular scaffolds is a widely recognized strategy in drug discovery to enhance pharmacokinetic and physicochemical profiles. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—impart significant changes to the parent molecule. nih.gov
The high energy of the C-F bond often leads to increased metabolic stability, protecting adjacent sites from oxidative metabolism. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a molecule's ionization state and, consequently, its solubility and permeability. nih.gov
In heterocyclic systems like piperidines, fluorine's influence extends to conformational control. The conformational behavior of fluorinated piperidines is governed by a complex interplay of several factors, including electrostatic interactions, hyperconjugation, and steric effects. researchgate.net Computational and NMR spectroscopic studies have revealed that the preference for fluorine to occupy an axial position in the piperidine (B6355638) ring can be attributed to stabilizing delocalization forces. nih.govnih.gov These forces include charge-dipole interactions and hyperconjugation, where electrons are donated from anti-periplanar C-H bonds into the low-lying sigma anti-bonding orbitals (σ*) of the C-F bond. researchgate.net Solvation and the polarity of the solvent also play a major role in stabilizing these conformations. nih.govnih.gov
| Impact of Fluorine Substitution | Description | Consequence in Drug Design |
| Metabolic Stability | The high bond energy of the C-F bond makes it resistant to cleavage. nih.gov | Increased half-life and bioavailability of the drug candidate. |
| pKa Modulation | Fluorine's strong inductive effect lowers the pKa of nearby amines. nih.gov | Optimization of ionization at physiological pH, affecting solubility and cell permeability. |
| Conformational Restriction | Governed by charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net | Leads to a more rigid and defined molecular shape, enhancing binding affinity to targets. |
| Lipophilicity Tuning | A single fluorine atom can increase lipophilicity, but this effect is context-dependent. nih.gov | Fine-tuning of the molecule's ability to cross biological membranes. |
| Binding Interactions | Fluorine can participate in non-covalent interactions like hydrogen bonds and dipole-dipole interactions. | Can introduce new, favorable interactions within a protein's binding pocket. |
Rational Design Principles for Conformationally Rigid Molecular Scaffolds
The rational design of conformationally rigid molecules is a cornerstone of modern drug development. By reducing the number of accessible conformations, a molecule's binding to its target can be entropically favored, leading to higher affinity and selectivity. Chiral piperidine scaffolds are particularly prevalent in pharmaceuticals and serve as a versatile core for building structurally constrained molecules. researchgate.net
Several principles guide the design of such rigid scaffolds:
Introduction of Cyclic Systems: Incorporating the pharmacophoric elements into a cyclic framework, such as the piperidine ring, inherently limits conformational freedom compared to acyclic analogues. biorxiv.org
Bridging and Fusion: Creating bicyclic systems by adding one- or two-carbon bridges to a piperidine ring, as seen in nortropanes or 2-azanorbornanes, introduces significant rigidity. nih.gov This approach systematically probes the receptor's preferred conformation of the piperidine ring. nih.gov
Incorporation of sp2 Centers: Introducing double bonds or aromatic rings into or appended to the scaffold can planarize portions of the molecule, thereby reducing its flexibility.
The goal of these strategies is to design a molecule that pre-organizes the key binding groups in the optimal geometry for interaction with the biological target, minimizing the entropic penalty of binding. nih.gov
| Design Principle | Methodology | Desired Outcome |
| Conformational Locking | Use of sterically demanding groups or intramolecular hydrogen bonds. | Stabilize a single, bioactive conformation. |
| Scaffold Rigidity | Introduction of bridged ring systems or fused rings. nih.gov | Reduce molecular flexibility and enhance binding affinity. |
| Stereochemical Control | Synthesis of stereochemically pure isomers. nih.gov | Ensure specific and selective interaction with the chiral binding site of a target. |
| sp3 Character Enhancement | Increasing the fraction of sp3-hybridized carbons via bridging or substitution. nih.gov | Can improve physicochemical properties like solubility. |
Stereochemical Influences on Molecular Recognition (Theoretical Framework)
Biological systems are inherently chiral, and thus the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount for molecular recognition. For (3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride, the relative cis configuration of the fluorine and hydroxyl groups, along with their specific spatial orientation, creates a distinct pharmacophore. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.
The interaction between a small molecule and its protein target is highly specific, akin to a key fitting into a lock. The (3R,4R) enantiomer and its (3S,4S) counterpart (which together form the racemic "rel" mixture) will present the same relative arrangement of the fluoro and hydroxyl groups to a target. However, this pair of enantiomers will interact differently with a chiral environment (like a receptor binding site) than their diastereomers, such as the (3R,4S) or (3S,4R) isomers.
The specific stereochemistry dictates the precise positioning of hydrogen bond donors (the hydroxyl and the protonated amine), hydrogen bond acceptors (the fluorine and the hydroxyl oxygen), and the hydrophobic regions of the piperidine ring. A change in stereochemistry, for instance to a trans arrangement (e.g., 3R,4S), would place these functional groups in different regions of space, potentially leading to a complete loss of biological activity or engagement with a different target altogether. Therefore, controlling the stereochemistry is essential for achieving high potency and selectivity in drug design. researchgate.net
Computational Predictions of Electronic Structure and Reactivity
Computational chemistry provides powerful tools for predicting the properties of molecules before their synthesis, offering insights into their structure, stability, and reactivity. For a molecule like (3R,4R)-rel-4-Fluoro-3-piperidinol, methods such as Density Functional Theory (DFT) can be employed to perform detailed analyses. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the electronegative fluorine and oxygen atoms, while positive potential would be concentrated around the hydroxyl and amine hydrogens.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. researchgate.net
Conformational Analysis: Computational methods can be used to calculate the relative energies of different conformations, such as the chair conformations of the piperidine ring with substituents in axial versus equatorial positions. These calculations can confirm and explain the experimental observations regarding conformational preferences, such as the axial preference of fluorine. nih.govresearchgate.net
| Computational Parameter | Information Provided | Relevance to (3R,4R)-rel-4-Fluoro-3-piperidinol |
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. | Predicts the 3D structure and spatial relationship between the F and OH groups. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net | A larger gap would suggest higher stability. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. researchgate.net | Identifies sites for potential hydrogen bonding and other non-covalent interactions. |
| Calculated Vibrational Frequencies | Predicts the infrared (IR) spectrum. | Can be used to confirm the structure by comparison with experimental data. |
| Natural Bond Orbital (NBO) Analysis | Quantifies hyperconjugative and electrostatic interactions. | Explains the electronic basis for the observed conformational preferences (e.g., axial-F). researchgate.net |
Advanced Analytical Methodologies for Characterization of 3r,4r Rel 4 Fluoro 3 Piperidinol Hydrochloride Beyond Basic Id
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of (3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.
The primary application of HRMS in the analysis of this compound is to confirm its molecular formula, C5H11ClFNO. By precisely measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+, analysts can differentiate it from other compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical vs. Experimental Mass Data for (3R,4R)-rel-4-Fluoro-3-piperidinol
| Ion Species | Theoretical m/z | Experimental m/z (Hypothetical) | Mass Accuracy (ppm) (Hypothetical) |
|---|---|---|---|
| [M+H]+ | 120.0825 | 120.0822 | -2.5 |
This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.
Furthermore, tandem mass spectrometry (MS/MS) experiments coupled with high-resolution detection can elucidate the compound's structure by analyzing its fragmentation patterns. The fragmentation of the piperidinol ring and the loss of functional groups (e.g., water, HF) would produce characteristic daughter ions, providing further confidence in the structural assignment.
Advanced Chromatographic Techniques for Purity and Stereoisomeric Analysis
The purity of this compound, including the assessment of both chemical and stereoisomeric impurities, is critical. Advanced chromatographic techniques are employed to achieve the necessary separation and quantification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the chemical purity of the compound. However, for a comprehensive analysis of stereoisomers, more specialized techniques are required.
Chiral HPLC: Given the presence of two stereocenters in the molecule, four possible stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The designation "rel" indicates a racemic mixture of the (3R,4R) and (3S,4S) enantiomers. Chiral HPLC is essential to separate these enantiomers and any diastereomeric impurities. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution. For related piperidine (B6355638) derivatives, polysaccharide-based chiral columns have proven effective. nih.gov
Table 2: Hypothetical Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
This table outlines typical parameters for chiral separation of similar compounds; specific conditions would require experimental optimization.
Gas Chromatography (GC): For volatile derivatives of the compound, chiral GC can also be employed for stereoisomeric analysis. Derivatization is often necessary to improve volatility and chromatographic performance.
Spectroscopic Methods for Detailed Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in this compound.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex spin systems like the piperidine ring.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the protons within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for confirming the cis relative stereochemistry of the fluorine and hydroxyl groups in the (3R,4R) configuration. For instance, a cross-peak between the protons at C3 and C4 would support their orientation on the same face of the ring.
Table 3: Expected 2D NMR Correlations for Structural Elucidation (Hypothetical)
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | H-2 with H-3; H-3 with H-4; H-4 with H-5; H-5 with H-6 | Confirms proton connectivity around the piperidine ring. |
| HSQC | C-2 with H-2; C-3 with H-3; C-4 with H-4; C-5 with H-5; C-6 with H-6 | Assigns carbon signals based on attached protons. |
| HMBC | H-2 to C-3, C-6; H-4 to C-3, C-5 | Confirms the connectivity of the piperidine ring and substituent positions. |
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.
IR Spectroscopy: Expected characteristic absorption bands would include O-H stretching (around 3300-3400 cm⁻¹), N-H stretching (around 3200-3300 cm⁻¹ for the hydrochloride salt), C-H stretching (around 2800-3000 cm⁻¹), and a C-F stretching band (typically in the 1000-1400 cm⁻¹ region).
Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is particularly useful for analyzing non-polar bonds and can provide additional information about the carbon skeleton of the piperidine ring.
By integrating the data from these advanced analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its structural integrity, purity, and stereochemical definition.
Q & A
Q. What synthetic strategies are employed to achieve high enantiomeric purity in (3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes starting from chiral precursors, such as fluorinated pyrrolidine or piperidine derivatives. Key steps include stereoselective fluorination, hydroxyl group protection/deprotection, and salt formation with HCl. Enantiomeric purity (>98%) is ensured via chiral HPLC or polarimetry, with reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically influencing yield and stereochemical outcomes .
Q. Which analytical methods are most effective for characterizing physicochemical properties like LogP, solubility, and stability?
Q. How should researchers handle and store this compound to prevent decomposition?
Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Pre-formulation studies recommend lyophilization for long-term stability. Avoid aqueous solutions at neutral/basic pH due to hydrolytic susceptibility of the fluorinated piperidine ring .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinities (e.g., σ vs. NMDA receptors) be systematically addressed?
Discrepancies often arise from assay variability (e.g., radioligand choice, membrane preparation methods). To resolve:
- Use orthogonal assays (SPR, ITC) to validate binding kinetics.
- Perform receptor subtype profiling (e.g., NMDA GluN2A vs. GluN2B) to identify selectivity drivers.
- Apply computational docking models to correlate stereochemistry with binding pocket interactions .
Q. What experimental designs are recommended to optimize pharmacokinetic properties while retaining target engagement?
- Metabolic stability : Microsomal incubation (human/rat liver) with LC-MS/MS quantification.
- BBB permeability : Parallel artificial membrane permeability assay (PAMPA-BBB) or in situ perfusion models.
- Structural modifications : Introduce bioisosteres (e.g., replacing –OH with –OMe) to enhance lipophilicity without altering stereoelectronic profiles .
Q. How do stereoisomers of this compound (e.g., 3S,4R vs. 3R,4R) differ in biological activity, and what analytical tools distinguish them?
Stereoisomers exhibit divergent receptor affinities due to spatial mismatch in chiral binding pockets (e.g., dopamine D2 vs. D3 receptors). Differentiation methods include:
- X-ray crystallography : Resolve absolute configuration.
- Chiral SFC : Separate enantiomers using cellulose-based columns.
- Pharmacological profiling : Compare IC50 values across receptor panels .
Q. What strategies mitigate toxicity risks identified in preliminary in vitro screens?
- Off-target profiling : Screen against hERG channels (patch-clamp assays) and cytochrome P450 isoforms.
- Prodrug approaches : Mask polar groups (e.g., –OH) with cleavable esters to reduce non-specific interactions.
- Metabolite identification : Use high-resolution mass spectrometry to track reactive intermediates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
